Zirconium(IV) sulfate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Support:

- Zirconium(IV) sulfate hydrate serves as a catalyst support in organic synthesis reactions. Its high thermal stability and large surface area make it ideal for immobilizing various catalysts. Studies have explored its use in reactions like borohydride reduction, showcasing its potential for developing efficient and reusable catalytic systems.

Precipitating Biomolecules:

- The sulfate groups in zirconium(IV) sulfate hydrate interact with charged groups on proteins and amino acids, causing them to precipitate from solution. This property allows researchers to isolate and purify these biomolecules for further analysis. This technique is particularly useful for studying protein-protein interactions and characterizing protein structure.

Chemical Analysis:

- Zirconium(IV) sulfate hydrate plays a role in certain analytical techniques. For instance, it can be used as a gravimetric reagent for the determination of sulfate content in samples []. Additionally, its interaction with specific elements allows its use in separation techniques for purification purposes.

Material Science Research:

- Zirconium(IV) sulfate hydrate is a precursor for the synthesis of various zirconium-based materials with interesting properties. Researchers are exploring its use in creating novel functional materials like ceramics, thin films, and nanoparticles. These materials hold promise for applications in areas like catalysis, fuel cells, and sensors [].

Other Research Applications:

- Zirconium(IV) sulfate hydrate's unique properties have led to its investigation in other research areas. For instance, studies have explored its potential as an additive in lubricants to enhance their performance and as a pigment stabilizer to improve the durability of paints and coatings.

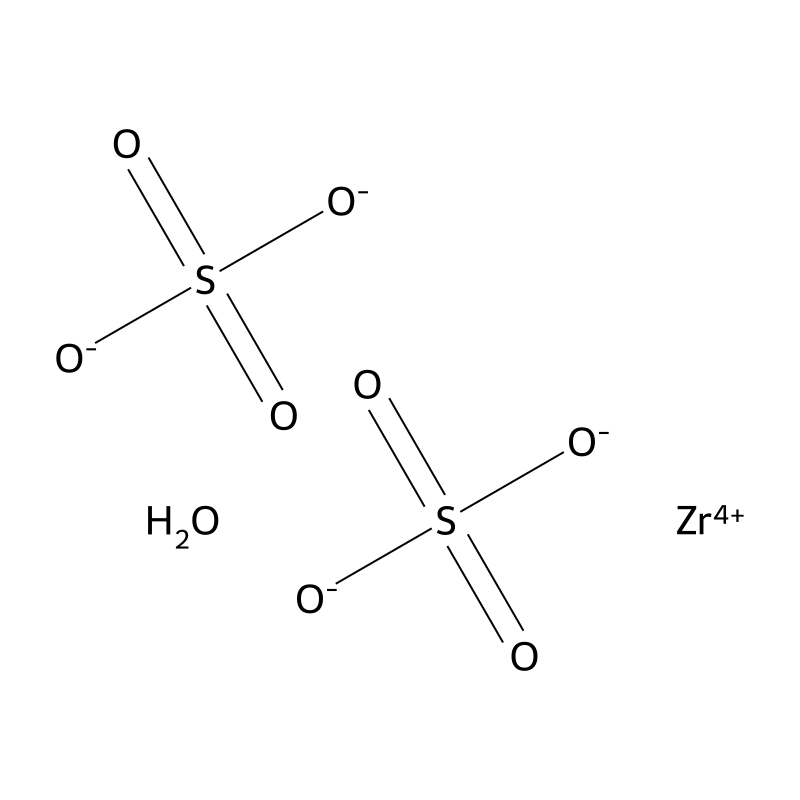

Zirconium(IV) sulfate hydrate is a chemical compound with the formula . It is typically encountered as a tetrahydrate, meaning it contains four molecules of water per formula unit. This compound is a white crystalline solid that is moderately soluble in water and acids, making it useful in various industrial and laboratory applications. Zirconium(IV) sulfate hydrate is primarily utilized as a zirconium source in chemical processes and as a precursor in the synthesis of zirconium-based materials .

- Toxicity: Limited data available, but it's likely an irritant and should be handled with care.

- Flammability: Non-flammable.

- Reactivity: Can react with strong bases to form precipitates.

The general reaction for the formation of zirconium(IV) sulfate from its oxides can be represented as follows:

Zirconium(IV) sulfate hydrate can be synthesized through several methods:

- Direct Reaction: By reacting zirconium dioxide with sulfuric acid.

- Hydrothermal Synthesis: Involves the reaction of zirconium salts in an aqueous medium under high temperature and pressure.

- Ion Exchange Methods: Utilizing ion-exchange resins to purify and concentrate zirconium from solutions containing other metal ions .

Zirconium(IV) sulfate hydrate has several applications across various fields:

- Catalyst: Used in catalytic processes due to its acidic properties.

- Ceramics: Acts as a precursor for zirconia ceramics.

- Water Treatment: Employed in flocculation processes for wastewater treatment.

- Pharmaceuticals: Investigated for potential use in drug delivery systems due to its biocompatibility .

Interaction studies involving zirconium(IV) sulfate hydrate primarily focus on its reactivity with other compounds. Research has shown that it can form complexes with ligands, influencing its solubility and stability in solution. Additionally, studies on its interaction with biological systems are essential for understanding its toxicity and potential therapeutic uses .

Several compounds share similarities with zirconium(IV) sulfate hydrate, particularly within the category of metal sulfates. Here are some notable comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| Titanium(IV) sulfate | Ti(SO₄)₂·xH₂O | Often used in pigments and as a catalyst |

| Hafnium(IV) sulfate | Hf(SO₄)₂·xH₂O | Similar properties but less common than zirconium |

| Aluminum sulfate | Al₂(SO₄)₃·18H₂O | Widely used in water purification |

| Iron(III) sulfate | Fe₂(SO₄)₃·xH₂O | Commonly used as a coagulant in water treatment |

Zirconium(IV) sulfate hydrate stands out due to its specific applications in ceramic production and potential biological interactions, which are less pronounced in other metal sulfates .